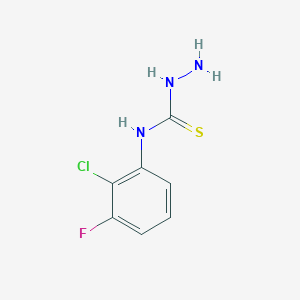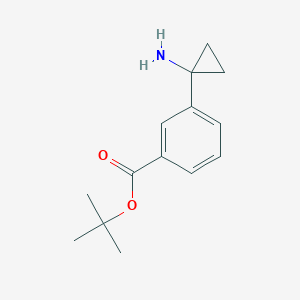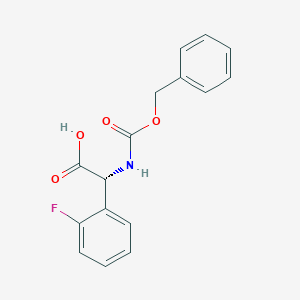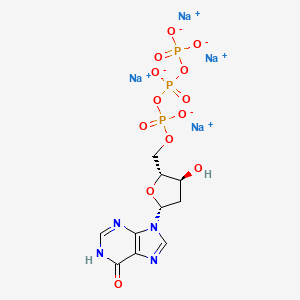![molecular formula C10H10BrNO B12865671 2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
2-(Bromomethyl)-6-ethylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-ethylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C10H10BrNO It is a derivative of benzoxazole, characterized by the presence of a bromomethyl group at the 2-position and an ethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole typically involves the bromination of 6-ethylbenzo[d]oxazole. One common method is the reaction of 6-ethylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides and other oxygenated derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-6-ethylbenzo[d]oxazole
- 2-(Fluoromethyl)-6-ethylbenzo[d]oxazole
- 2-(Iodomethyl)-6-ethylbenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-ethylbenzo[d]oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
ACOIMOQDUWWUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)

![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)





![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)

